Cas no 834882-72-3 (2-Butanol, 3-methyl-1-(phenylseleno)-, (2S)-)

2-Butanol, 3-methyl-1-(phenylseleno)-, (2S)- structure
834882-72-3 structure
Product name:2-Butanol, 3-methyl-1-(phenylseleno)-, (2S)-
CAS No:834882-72-3
MF:C11H16OSe
MW:243.20414
CID:670814
PubChem ID:71415326

2-Butanol, 3-methyl-1-(phenylseleno)-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Butanol, 3-methyl-1-(phenylseleno)-, (2S)-
    • (2S)-3-Methyl-1-(phenylselanyl)butan-2-ol
    • 834882-72-3
    • DTXSID80834744
    • Inchi: InChI=1S/C11H16OSe/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-/m1/s1
    • InChI Key: PSVAQIKZTBEEBN-LLVKDONJSA-N
    • SMILES: CC(C)C(C[Se]C1=CC=CC=C1)O

Computed Properties

  • Exact Mass: 244.03664g/mol
  • Monoisotopic Mass: 244.03664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų

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